3,4-Dichloro-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVNPULEBIHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157579 | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132429-81-3 | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 3,4-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Synthesis of 3,4-Dichloro-2-nitroaniline
The synthesis of this compound is a critical process, with various strategies available, each with its own set of advantages and challenges.
The primary and most direct method for the synthesis of this compound is the nitration of 3,4-dichloroaniline (B118046). ontosight.ai This electrophilic aromatic substitution reaction introduces a nitro (-NO₂) group onto the aromatic ring of 3,4-dichloroaniline. ontosight.ai The presence of the amino group and the two chlorine atoms on the benzene (B151609) ring directs the position of the incoming nitro group. The amino group is a strong activating group and an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The resulting regioselectivity is a key aspect of this synthesis.
The starting material, 3,4-dichloroaniline, can be produced by the nitration of o-dichlorobenzene to yield 3,4-dichloronitrobenzene (B32671), followed by a reduction step. chembk.comgoogle.com The reduction of the nitro group to an amine can be achieved through methods such as catalytic hydrogenation using a platinum catalyst or reaction with iron powder in the presence of an acid like formic or glacial acetic acid. chembk.comgoogle.com
Table 1: Synthesis of 3,4-dichloroaniline
| Starting Material | Reagents | Product | Reference |
| o-Dichlorobenzene | Nitration, then Hydrogen Reduction | 3,4-Dichloroaniline | google.com |
| 3,4-Dichloronitrobenzene | Iron powder, formic acid, water | 3,4-Dichloroaniline | chembk.com |
| 3,4-Dichloronitrobenzene | Catalytic Hydrogenation (Raney nickel) | 3,4-Dichloroaniline | chembk.com |
| 3,4-Dichloro-1-nitrobenzene | Hydrogenation (Platinum catalyst) | 3,4-Dichloroaniline | google.com |
Beyond the direct nitration of 3,4-dichloroaniline, other potential synthetic routes can be explored by drawing analogies from similar halogenated nitroaniline syntheses.
One potential pathway is the amination of a suitable polychloronitrobenzene precursor, such as 1,2,3-trichloro-4-nitrobenzene. nist.govsigmaaldrich.comscbt.comchemeo.com This approach is analogous to the synthesis of 4,5-dichloro-2-nitroaniline (B146558), which can be prepared by the ammonolysis of 2,4,5-trichloronitrobenzene. google.com In such a reaction, one of the chlorine atoms is substituted by an amino group. The ammonolysis process typically involves reacting the polychloronitrobenzene with ammonia (B1221849), often at elevated temperatures and pressures, and sometimes in the presence of a catalyst or a solvent. google.comwikipedia.org For instance, the conversion of 3,4-dichloronitrobenzene to 2-chloro-4-nitroaniline (B86195) can be achieved through an aminolysis reaction using aqueous ammonia in the presence of a copper(I) chloride catalyst and a phase transfer catalyst like tetrabutylammonium (B224687) bromide at 140°C. chemicalbook.com This suggests that a selective amination of 1,2,3-trichloro-4-nitrobenzene could potentially yield this compound, although the regioselectivity of the nucleophilic aromatic substitution would need to be carefully controlled.
Table 2: Analogous Amination Reactions
| Starting Material | Reagents | Product | Reference |
| 2,4,5-Trichloronitrobenzene | Alcoholic ammonia | 4,5-Dichloro-2-nitroaniline | google.com |
| 3,4-Dichloronitrobenzene | Ammonium hydroxide, CuCl, Tetrabutylammonium bromide | 2-Chloro-4-nitroaniline | chemicalbook.com |
Another exploratory route involves the nitration of different dichloroaniline isomers. The synthesis of 2,3-dichloro-4-nitroaniline, for example, is noted as a synthetic intermediate. chembk.com The regioselectivity of nitration is highly dependent on the positions of the substituents on the aniline (B41778) ring. For instance, the nitration of acetanilides, which are protected forms of anilines, is a common strategy to control the reaction. The nitration of 2,6-dichloroacetanilide predominantly gives the 3-nitro derivative. researchgate.net Similarly, the nitration of 3-chloroaniline, after protection of the amino group, is a key step in the synthesis of 5-chloro-2-nitroaniline. chemicalbook.com This highlights that by starting with a different dichloroaniline isomer and carefully selecting the nitrating conditions, it might be possible to synthesize this compound. The directing effects of the chlorine atoms and the (protected) amino group are crucial in determining the final product distribution. ulisboa.pt
Exploration of Potential Reaction Pathways for Halogenated Nitroanilines
Derivatization and Functionalization of this compound
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds. chemicalbook.com
A significant application of chloro-nitroanilines is in the synthesis of benzimidazoles, which are important scaffolds in medicinal chemistry and materials science. cnr.itrsc.orgijfmr.com The general synthesis of benzimidazoles often involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative. ijfmr.com Substituted 2-nitroanilines, like 4,5-dichloro-2-nitroaniline, can be used as precursors to the required ortho-phenylenediamine. cnr.it The synthesis involves a reduction of the nitro group to an amine, creating the 1,2-diamine functionality, which can then be cyclized.
For example, 4,5-dichloro-2-nitroaniline is used in the photocatalytic synthesis of 5,6-dichloro-2-methyl-1H-benzimidazole. cnr.it Similarly, other substituted 2-nitroanilines are used to create a variety of benzimidazole (B57391) derivatives. nih.gov The synthesis of benzimidazole N-oxides can also be achieved through the base-mediated cyclization of appropriately functionalized o-nitroanilines. researchgate.net Given these precedents, this compound is a viable starting material for the synthesis of novel, specifically substituted benzimidazoles and other related heterocyclic systems. The presence of the two chlorine atoms and the nitro group offers multiple sites for further functionalization.
Table 3: Heterocyclic Synthesis from Substituted Nitroanilines
| Starting Material | Reaction Type | Product Class | Reference |
| 4,5-Dichloro-2-nitroaniline | Photocatalytic synthesis | Benzimidazoles | cnr.it |
| Substituted 2-nitroanilines | Multi-step synthesis | Benzimidazoles | nih.gov |
| N-alkyl-2-nitroaniline derivatives | Base-mediated cyclization | Benzimidazole N-oxides | researchgate.net |
Formation of Biologically Active Derivatives
This compound serves as a crucial reagent in the synthesis of various derivatives, notably arylamino-bis(dichlorobenzothiazolylamino)triazines, which have demonstrated both antibacterial and antifungal activities. chemicalbook.com The synthetic pathway to these complex molecules leverages the reactive nature of the aniline derivative.
The s-triazine (1,3,5-triazine) core is a versatile scaffold in medicinal chemistry, known to be a component of a wide range of therapeutic agents. researchgate.net The introduction of different substituents onto the triazine ring can significantly influence the biological activity of the resulting compounds. For instance, the incorporation of hydroxyl (-OH), methoxy (B1213986) (-OCH3), nitro (-NO2), chloro (-Cl), and bromo (-Br) groups into the heterocyclic framework has been shown to enhance antibacterial and antifungal properties. researchgate.net
The synthesis of these triazine derivatives often involves a stepwise substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. This compound can be introduced as one of the arylamino substituents. The general synthetic approach involves reacting cyanuric chloride with different amines in a controlled, sequential manner.
A variety of s-triazine derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net For example, a series of N'-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides and N2-(Aryl)-N4, N6-dipyrimidin-2-yl-1,3,5-triazine-2,4,6-triamines have been prepared and tested against Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net
The antifungal activity of s-triazine derivatives has been observed against a range of fungal species, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.netpreprints.org The minimum inhibitory concentration (MIC) is a key metric used to quantify the effectiveness of these compounds.
Interactive Table: Antifungal Activity of Selected s-Triazine Derivatives
| Compound Type | Fungal Strain | Activity Level (MIC in µg/mL) |
|---|---|---|
| s-triazine-benzenesulfonamide hybrids | C. albicans | 250 (mild) |
| s-triazine-benzenesulfonamide hybrids | A. niger | Weak to no activity |
| s-triazine-benzenesulfonamide hybrids | A. clavatus | Weak to no activity |
| s-triazine-dihydropyrimidine hybrids | C. albicans, C. glabrata | Mild to moderate |
| s-triazine-dihydropyrimidine hybrids | C. neoformans, A. niger | Lower inhibition |
The antibacterial activity of these compounds has been tested against bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Staphylococcus pyogenes. researchgate.net The results are often presented as zones of inhibition or MIC values. The data indicates that the biological activity is highly dependent on the specific substituents attached to the triazine core.
Reaction Kinetics and Mechanistic Investigations
Exploration of Nucleophilic Aromatic Substitution Pathways
The reactions involving this compound often proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is common for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO2). wikipedia.orgnumberanalytics.com The nitro group, particularly when positioned ortho or para to a leaving group (like a halogen), activates the ring towards nucleophilic attack. wikipedia.org
The SNAr mechanism is a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com The nitro group plays a critical role in stabilizing this intermediate by delocalizing the negative charge. wikipedia.org
Departure of the leaving group: The leaving group is eliminated, and the aromaticity of the ring is restored. mdpi.com
Kinetic studies of SNAr reactions in related nitro-substituted aromatic systems have provided valuable insights into the reaction mechanism. For instance, the order of reactivity for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is the formation of the intermediate, not the breaking of the carbon-halogen bond. masterorganicchemistry.com
Recent research has also suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional stepwise pathway. rsc.org The exact mechanism can be influenced by the structure of the substrate and the nature of the nucleophile. rsc.org
Characterization of Reactive Intermediate Species
The primary reactive intermediate in the nucleophilic aromatic substitution of nitroaromatic compounds is the Meisenheimer complex. numberanalytics.com This σ-adduct is a negatively charged species where the nucleophile is temporarily bonded to the aromatic ring, disrupting its aromaticity. wikipedia.org The stability of the Meisenheimer complex is crucial for the reaction to proceed.
The formation of σH adducts has also been investigated in the context of oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics. rsc.org Mechanistic studies suggest the formation of a deprotonated σH adduct in these reactions. rsc.org
Spectroscopic techniques and temperature-jump studies have been employed to study the interaction of nitroaromatic compounds, such as 1,3,5-trinitrobenzene, with nucleophiles and characterize the resulting intermediates. acs.org These studies can provide information on concurrent nucleophilic attack on both the aromatic carbon and the nitro group itself. acs.org
Computational methods, such as Density Functional Theory (DFT), have become powerful tools for investigating the reaction mechanisms and the structures of intermediates in SNAr reactions. rsc.org These calculations can help predict whether a reaction will proceed through a stepwise or concerted mechanism and can provide insights into the transition state structures. rsc.org
Environmental Behavior and Bioremediation Research
Environmental Persistence and Distribution Studies
The environmental persistence and distribution of a chemical are determined by its physicochemical properties and its interactions with various environmental compartments, including water, sediment, and biota. libretexts.orgoup.com
Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants. researchgate.netresearchgate.net Their presence in the environment is a concern due to their resistance to degradation and potential for long-range transport. oup.comcambridge.orgmdpi.com The distribution of these compounds between aquatic and sediment compartments is largely governed by their water solubility and tendency to adsorb to organic matter in sediment.
For instance, dichlorinated anilines, which are structurally related to 3,4-dichloro-2-nitroaniline, have been shown to be more persistent in soil than their monochlorinated or non-chlorinated counterparts. cdnsciencepub.comcdnsciencepub.com Studies on 3,5-dichloroaniline (B42879) indicate it has moderate mobility in soil. nih.gov The partitioning of chlorinated hydrocarbons between water and sediment is a key factor in their environmental fate. epa.gov For chemicals with a high octanol-water partition coefficient (log Kow), which suggests a tendency to associate with lipids and organic matter, accumulation in sediment is a significant process. nepc.gov.au The persistence of these compounds in sediment can range from months to years, posing a long-term source of contamination. oup.com
Bioaccumulation, the process by which chemicals concentrate in organisms from their surrounding environment, is a significant concern for persistent organic pollutants. oup.com The potential for a compound to bioaccumulate is often related to its lipophilicity, commonly estimated by the log Kow. service.gov.uk While direct data on this compound is limited, inferences can be drawn from structurally similar compounds.
Nitroaromatic compounds have been shown to have the potential to bioaccumulate in the food chain. nih.gov The bioaccumulation potential of chemicals is a key consideration in environmental risk assessment. oup.com For some chlorinated organic compounds, biota-soil accumulation factors and biomagnification factors in terrestrial and aquatic food webs have been found to be significant. oup.com However, the bioaccumulation of a substance can be influenced by various factors, including the organism's metabolism, which can sometimes reduce the concentration of the compound. service.gov.uk
Degradation Pathways and Mechanisms
The degradation of chlorinated nitroaromatic compounds can occur through various biotic and abiotic processes. Bioremediation, the use of living organisms to degrade pollutants, has emerged as a promising and cost-effective strategy for cleaning up contaminated sites. ijeab.comresearchgate.net
Under aerobic conditions, microorganisms can utilize various enzymatic pathways to break down complex organic molecules. The presence of both chlorine and nitro groups on the aromatic ring of compounds like this compound makes them generally resistant to microbial attack. sjtu.edu.cn However, specific microbial strains have evolved the capability to degrade these challenging compounds. nih.gov
A key breakthrough in the bioremediation of chlorinated nitroaromatics was the isolation of bacterial strains capable of using these compounds as a sole source of carbon, nitrogen, and energy. researchgate.netnih.gov One such bacterium, Diaphorobacter sp. strain JS3050, has been identified for its ability to degrade 3,4-dichloronitrobenzene (B32671) (3,4-DCNB), a compound structurally similar to this compound. sjtu.edu.cnbohrium.comresearchgate.net This strain was isolated from a contaminated site and demonstrated the ability to completely biodegrade 3,4-DCNB. nih.govresearchgate.net The isolation of such strains is a critical first step in developing effective bioremediation strategies for contaminated environments. nih.gov
The initial step in the aerobic biodegradation of many nitroaromatic compounds is often catalyzed by a class of enzymes known as nitroarene dioxygenases. bohrium.comsjtu.edu.cnnih.gov These enzymes are remarkable for their ability to attack the stable aromatic ring, leading to the removal of the nitro group as nitrite (B80452) and the formation of a catechol derivative. sjtu.edu.cnnih.gov
In the case of Diaphorobacter sp. JS3050, genomic and biochemical studies have revealed a putative nitroarene dioxygenase system responsible for the initial attack on 3,4-DCNB. sjtu.edu.cnnih.govbohrium.com This multi-component enzyme, designated DcnAaAbAcAd, converts 3,4-DCNB to 4,5-dichlorocatechol. sjtu.edu.cnbohrium.com This reaction is a critical detoxification step and prepares the molecule for further degradation through ring-cleavage and central metabolic pathways. sjtu.edu.cnbohrium.com The genes encoding this dioxygenase have been located on the chromosome of strain JS3050. sjtu.edu.cnbohrium.com The study of these enzymatic mechanisms provides a molecular basis for understanding and potentially enhancing the bioremediation of halogenated nitroaromatics. asm.org
Aerobic Biodegradation Studies
Factors Influencing Biodegradation Efficiency
The efficiency of the biodegradation of nitroaromatic compounds like this compound is influenced by several key factors. These include the concentration of the microbial biomass and the adaptation of the microbial communities to the contaminant.
Biomass Concentration: A higher concentration of active microbial biomass can lead to more rapid degradation of the target compound. In bioreactor systems, maintaining a high density of specialized microorganisms has been shown to achieve high removal efficiencies for related nitroanilines. For instance, in a continuously operated fixed-bed bioreactor treating 4-nitroaniline, a high biomass concentration of up to 5.45 g SS L-1 was developed, resulting in a high degradation rate. nih.gov
Microbial Adaptation: The adaptation of microbial populations to the presence of a particular contaminant is a critical factor in its biodegradation. Microorganisms sourced from environments already contaminated with similar compounds often exhibit a greater capacity for degradation. uwf.edu Acclimation of a municipal wastewater biosludge to 4-nitroaniline, by using it as the sole source of nitrogen, enabled the bacteria to subsequently use it as the sole source of carbon and energy. nih.gov Similarly, adaptation of Pseudomonas DL17 to increasing concentrations of p-nitroaniline resulted in 100% degradation of 500 mg/L within 48 hours. eaht.org This process of adaptation can significantly enhance the rate and extent of biodegradation.
Anaerobic Biotransformation Processes (Inferred from 2-chloro-4-nitroaniline (B86195) degradation)
The anaerobic biotransformation of this compound can be inferred from studies on the closely related compound, 2-chloro-4-nitroaniline. Research has shown that anaerobic conditions can facilitate the degradation of chloro-nitroaromatic compounds through various microbial pathways. nih.govsci-hub.se
A study on the anaerobic degradation of 2-chloro-4-nitroaniline by a mixed culture of Geobacter sp. KT7 and Thauera aromatica KT9 revealed two distinct biotransformation pathways. nih.govsci-hub.se
Pathway 1 (Geobacter sp. KT7): This pathway involves an initial reduction of the nitro group (-NO₂) to an amino group (-NH₂), followed by the dechlorination of the aromatic ring. nih.govsci-hub.se
Pathway 2 (Thauera aromatica KT9): In this alternative pathway, dechlorination occurs first, followed by the reduction of the nitro group to an amine, ultimately transforming the compound to aniline (B41778). nih.govsci-hub.se
The cooperation between these two bacterial strains in a mixed culture led to a 45% increase in the degradation rate compared to individual strains, highlighting the potential for enhanced bioremediation through microbial consortia. nih.govsci-hub.se These findings suggest that this compound could undergo similar anaerobic transformations, involving initial nitroreduction or dechlorination, depending on the specific microbial species present.
Table 1: Inferred Anaerobic Biotransformation Pathways for this compound
| Pathway | Initial Step | Intermediate(s) | Final Product (Inferred) | Mediating Microorganism (from analogue) |
|---|---|---|---|---|
| 1 | Nitro-group reduction | Dichloro-diaminobenzene | Aniline derivatives | Geobacter sp. KT7 nih.govsci-hub.se |
Photodegradation Kinetics under Environmental Conditions (Inferred from studies on related nitroaromatics)
The photodegradation of nitroaromatic compounds in the environment is often a slow process. acs.orgcsbsju.edu However, it can be significantly accelerated by advanced oxidation processes (AOPs), such as the UV/H₂O₂ system, which generates highly reactive hydroxyl radicals. acs.orgcsbsju.educonicet.gov.ar
Studies on compounds like nitrobenzene (B124822) and nitrophenols indicate that their degradation in the presence of UV light and hydrogen peroxide follows first-order kinetics. nih.gov The decay rate constants for nitrobenzene are in the range of 10⁻³ to 10⁻² s⁻¹, while for nitrophenols, they are around 10⁻² s⁻¹. nih.gov The quantum yields for the decay of nitrobenzene have been estimated to be between 0.30 and 0.36, and for nitrophenols, between 0.31 and 0.54. nih.gov
The efficiency of the UV/H₂O₂ process is dependent on the optimal concentration of hydrogen peroxide, which is related to the initial substrate concentration and the respective molar absorption coefficients and reaction rate constants. acs.orgconicet.gov.ar The degradation process involves the cleavage of the aromatic ring at an early stage, with the organic nitrogen being almost completely converted to nitrate. acs.orgcsbsju.edu It is inferred that this compound would exhibit similar photodegradation kinetics under the influence of UV radiation and hydroxyl radicals.
Table 2: Photodegradation Kinetic Data for Related Nitroaromatic Compounds
| Compound | Kinetic Order | Decay Rate Constant (s⁻¹) | Quantum Yield |
|---|---|---|---|
| Nitrobenzene | First-order | 10⁻³ - 10⁻² nih.gov | 0.30 - 0.36 nih.gov |
Other Abiotic Degradation Mechanisms (e.g., Hydrolysis, Volatilization)
Beyond biodegradation and photodegradation, other abiotic processes can contribute to the transformation of nitroaromatic compounds in the environment.
Hydrolysis: Aromatic nitro compounds are generally considered to be resistant to chemical hydrolysis under typical environmental conditions. cdc.gov However, under alkaline conditions (high pH), degradation can be significant. enviro.wiki The alkaline hydrolysis of nitroaromatics like TNT is thought to occur through the formation of a Meisenheimer complex, leading to the degradation of the compound. enviro.wiki At a pH greater than 11, TNT degrades readily. enviro.wiki
Volatilization: Information specifically on the volatilization of this compound is not readily available. However, for related compounds, this process is not expected to be a major environmental fate pathway.
Advanced Remediation Technologies
To address contamination with persistent compounds like this compound, advanced remediation technologies are being explored. These technologies aim to enhance the degradation processes that may occur slowly in nature.
Bioreactor Applications for Enhanced Degradation
Bioreactors provide a controlled environment to optimize conditions for the microbial degradation of contaminants. Fluidized bed bioreactors (FBRs) and fixed-bed bioreactors have shown promise for treating water contaminated with nitroaromatic compounds.
In one study, a bench-scale aerobic FBR was successfully used for the simultaneous biodegradation of 3,4-dichloronitrobenzene (3,4-DCNB), a precursor to 3,4-dichloroaniline (B118046), along with other chlorinated benzenes. nih.gov The reactor, inoculated with microorganisms from a contaminated site, achieved complete degradation even at high flow rates with a hydraulic residence time of 1.6 hours. nih.govresearchgate.net This demonstrates the potential of bioreactors to handle mixtures of contaminants.
Similarly, a continuously operated miniaturized fixed-bed bioreactor was effective in the high-rate degradation of 4-nitroaniline. nih.gov The system fostered a high concentration of adapted bacteria, leading to a degradation rate of 1.1 mmol L⁻¹ h⁻¹ and 90-95% removal of dissolved organic carbon. nih.gov These examples strongly suggest that bioreactor technology could be effectively applied to the remediation of wastewater containing this compound.
Natural Attenuation Potential (Inferred from 3,4-Dichloronitrobenzene studies)
Natural attenuation refers to the reduction of contaminant concentrations in the environment through natural processes without human intervention. Studies on 3,4-Dichloronitrobenzene (3,4-DCNB) suggest that compounds in this class have the potential for natural attenuation. uwf.edunih.govresearchgate.netacs.orgnih.gov
Research has demonstrated that 3,4-DCNB is biodegradable under both aerobic and anaerobic conditions. nih.govresearchgate.netacs.orgnih.gov Under aerobic conditions, bacteria capable of mineralizing 3,4-DCNB have been isolated from contaminated sites. uwf.edunih.gov The initial step in the aerobic degradation pathway is believed to be an attack by a nitroarene dioxygenase. nih.govresearchgate.net
In anaerobic environments, the biotransformation of 3,4-DCNB to the corresponding 3,4-dichloroaniline has been observed. acs.orgnih.gov This reduction of the nitro group is a key transformation step. The fact that microorganisms capable of degrading these compounds have been identified in contaminated soils and can be enriched suggests that natural attenuation is a viable process for the remediation of sites contaminated with dichloronitrobenzenes and, by inference, their aniline derivatives. uwf.eduacs.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chloro-4-nitroaniline |
| 4-nitroaniline |
| p-nitroaniline |
| Aniline |
| 3,4-Dichloronitrobenzene (3,4-DCNB) |
| 2,3-Dichloronitrobenzene (2,3-DCNB) |
| 1,2-dichlorobenzene (o-DCB) |
| Chlorobenzene (CB) |
| Nitrobenzene |
| Nitrophenols |
| 2,4,6-trinitrotoluene (TNT) |
| 3,4-dichloroaniline |
| Dichloro-diaminobenzene |
| Mono-chloro-nitroaniline |
Toxicological and Ecotoxicological Investigations
In Vitro Toxicity Assessment
In vitro studies are crucial for elucidating the specific mechanisms through which a chemical substance exerts toxic effects on living cells.
The cytotoxicity of aromatic amines, the chemical class to which 3,4-Dichloro-2-nitroaniline belongs, is generally linked to their metabolic activation. who.int This process transforms the relatively inert parent molecule into highly reactive intermediates. Key mechanisms include:
Oxidative Stress: Aromatic amines can undergo metabolic N-oxidation catalyzed by enzymes like cytochrome P450s and peroxidases. tandfonline.com This can lead to the formation of N-cation radicals that participate in redox cycling, generating reactive oxygen species (ROS). tandfonline.comnih.gov An excess of ROS can overwhelm cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA. nih.gov
Mitochondrial Dysfunction: The generated ROS and reactive metabolites can directly target mitochondria. This can lead to a decrease in the mitochondrial membrane potential, reduced ATP production, and the release of pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis). tandfonline.comnih.gov Studies on heterocyclic aromatic amines have shown they can induce apoptosis through these mitochondria-dependent pathways. nih.govresearchgate.net
Metabolic Uncoupling: Some metabolites of aromatic amines have been shown to specifically uncouple the mitochondrial respiratory chain, interfering with energy production and the regulation of apoptosis. who.int
Table 1: Inferred Cytotoxicity Mechanisms of Aromatic Amines
| Mechanism | Description | Key Cellular Effects |
| Metabolic Activation | Enzymatic conversion (e.g., N-oxidation) to reactive electrophilic intermediates like nitrenium ions. who.intnih.gov | Formation of DNA and protein adducts. |
| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) that exceeds the cell's antioxidant capacity. tandfonline.comnih.gov | Lipid peroxidation, protein damage, DNA damage. |
| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential and ATP synthesis. tandfonline.comnih.gov | Decreased cellular energy, induction of apoptosis. |
The genotoxic potential of nitroanilines is strongly dependent on their chemical structure, particularly the position of the nitro and amino groups. nih.govnih.gov
Studies using the Ames test on various nitroanilines have shown that many compounds in this class are mutagenic, often requiring metabolic activation to exert their effect. nih.govuzh.ch For instance, m-nitroaniline and p-nitroaniline have demonstrated mutagenic activity in Salmonella typhimurium strains, whereas o-nitroaniline was found to be non-mutagenic. nih.govnih.gov The mutagenicity of p-nitroaniline is enhanced by the addition of flavin mononucleotide, which facilitates nitro reduction. uzh.ch
The bioactivation process is critical for genotoxicity. Bacterial nitroreductase and acetyl-CoA:arylamine N-acetyltransferase are key enzymes that mediate the mutagenicity of some nitroanilines. unesp.br These enzymes convert the nitro group into reactive species that can form covalent bonds with DNA, creating DNA adducts. acs.org These adducts, if not repaired, can lead to mutations during DNA replication. acs.org The presence of other electron-withdrawing groups, such as a cyano group, can dramatically increase the mutagenic potency of nitroanilines. unesp.bracs.org
Table 2: Mutagenicity of Selected Nitroanilines in Salmonella typhimurium
| Compound | Strain TA98 | Strain TA100 | Metabolic Activation (S9) | Finding | Source |
| o-Nitroaniline | Negative | Negative | With & Without | Non-mutagenic | nih.govnih.gov |
| m-Nitroaniline | Positive | - | With & Without | Mutagenic | nih.gov |
| p-Nitroaniline | Positive | Positive | Required for some strains | Mutagenic | nih.govuzh.ch |
Ecotoxicity to Aquatic and Terrestrial Organisms
The release of chlorinated nitroaromatic compounds into the environment is a significant concern due to their persistence and potential harm to ecosystems. nih.govresearchgate.net
Data on the structural analog 3,4-dichloroaniline (B118046) (3,4-DCA) provides significant insight into the potential aquatic toxicity of this compound. 3,4-DCA is known to be persistent and toxic to a wide range of aquatic organisms. nih.govresearchgate.net It affects survival, growth, and reproduction, even at low concentrations. nih.govmdpi.com
Fish: For freshwater fish, the 96-hour LC50 (the concentration lethal to 50% of the test population) for 3,4-DCA ranges from 1,800 to 9,000 µg/L. waterquality.gov.au Chronic exposure has been shown to reduce fecundity and interfere with gamete development in species like the Javanese medaka. mdpi.com
Crustaceans: Aquatic invertebrates like Daphnia magna are highly sensitive, with chronic 21-day NOEC (No-Observed-Effect-Concentration) values for reproduction as low as 5 µg/L. waterquality.gov.auherts.ac.uk
Microalgae: Nitroaromatic compounds, in general, are toxic to microalgae, which form the base of many aquatic food webs. nih.gov The toxicity of compounds like p-nitrophenol has been shown to inhibit growth and induce oxidative stress in microalgae species. oup.com While some algae can degrade nitroaromatics, the parent compounds can be inhibitory. mdpi.com
Table 3: Aquatic Ecotoxicity of 3,4-Dichloroaniline (3,4-DCA)
| Organism Group | Species | Endpoint | Value (µg/L) | Source |
| Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 1,940 | herts.ac.uk |
| Freshwater Fish | Pimephales promelas (Fathead Minnow) | 21-d NOEC | 5 | herts.ac.uk |
| Freshwater Invertebrate | Daphnia magna | 48-h EC50 | 120 | herts.ac.uk |
| Freshwater Invertebrate | Daphnia magna | 21-d NOEC (Reproduction) | 5-10 | waterquality.gov.auherts.ac.uk |
| Freshwater Algae | Scenedesmus subspicatus | 72-h EC50 (Growth) | 2,200 | waterquality.gov.au |
Chlorinated nitroaromatic compounds can have significant impacts on soil and sediment microbial communities. The introduction of such xenobiotics can alter the structure and function of these communities. semanticscholar.org For example, the related fungicide Dicloran (2,6-dichloro-4-nitroaniline) is known to affect microbial cell membranes. semanticscholar.org
Mechanisms of Toxic Action
The toxic action of this compound can be inferred from the combined knowledge of aromatic amine and nitroaromatic toxicology. The primary mechanisms are believed to be:
Metabolic Activation and Covalent Binding: The molecule likely undergoes metabolic activation in organisms. This involves either the P450-catalyzed oxidation of the amino group to a hydroxylamine, which can then form a reactive nitrenium ion, or the reduction of the nitro group. who.intnih.gov These reactive electrophiles can bind covalently to nucleophilic sites on macromolecules like DNA and proteins, leading to genotoxicity and cellular dysfunction. who.int
Redox Cycling and Oxidative Stress: The nitro group is a key feature responsible for a major toxic mechanism. It can be enzymatically reduced to a nitro anion radical. This radical can then transfer an electron to molecular oxygen, regenerating the parent nitro-compound and producing a superoxide (B77818) radical. This process, known as redox cycling, can occur repeatedly, leading to a massive amplification of reactive oxygen species (ROS). nih.gov The resulting oxidative stress damages cellular components and is a unifying mechanism of toxicity for many nitroaromatic compounds. tandfonline.comnih.govnih.gov
Narcosis in Aquatic Organisms: In addition to specific chemical reactions, aromatic compounds can exert a non-specific mode of action in aquatic organisms known as narcosis. This involves the accumulation of the chemical in cell membranes, disrupting their structure and function, which can interfere with processes like respiration and nerve transmission. researchgate.netresearchgate.net
Metabolic Activation Pathways (Inferred from general aromatic amine toxicology)
The toxicological effects of many aromatic amines, including halogenated nitroanilines, are not caused by the parent compound itself but rather by its reactive metabolites. The metabolic activation of aromatic amines is a critical process that converts these relatively inert compounds into electrophilic species capable of binding to cellular macromolecules like DNA, which can initiate carcinogenic processes. who.int
The primary and most crucial step in the bioactivation of aromatic amines is the N-oxidation of the amino group to form N-hydroxylamines. who.intnih.gov This reaction is predominantly catalyzed by cytochrome P450 enzymes in the liver, particularly the CYP1A2 isoform. nih.govacs.org For this compound, this initial step would lead to the formation of N-hydroxy-3,4-dichloro-2-nitroaniline.
Once formed, the N-hydroxylamine metabolite can undergo several further activation steps. One significant pathway involves esterification, primarily through O-acetylation by N-acetyltransferases (NATs) or sulfonation by sulfotransferases (SULTs). nih.govoup.com The resulting N-acetoxy or N-sulfonyloxy esters are highly unstable and can spontaneously break down to form highly reactive nitrenium ions. These electrophilic nitrenium ions can then readily form covalent adducts with DNA, a key event in the initiation of chemical carcinogenesis. oup.com
Another activation pathway can occur in tissues with high peroxidase activity, such as the bladder. aacrjournals.org Prostaglandin H synthase, for example, can co-oxidize N-hydroxylamines during the conversion of arachidonic acid, leading to the formation of reactive species that bind to proteins and nucleic acids. aacrjournals.org Given that some aromatic amines are known bladder carcinogens, this pathway is of significant toxicological relevance. aacrjournals.org
The balance between metabolic activation and detoxification pathways is crucial in determining the ultimate toxicity of an aromatic amine. Detoxification can occur through pathways such as C-oxidation of the aromatic ring or glucuronidation of the N-hydroxy metabolite. nih.gov
Table 1: Inferred Metabolic Activation Pathways for this compound
| Activation Step | Primary Enzyme(s) Involved | Reactive Metabolite | Toxicological Significance |
| N-oxidation | Cytochrome P450 (e.g., CYP1A2) nih.govacs.org | N-hydroxy-3,4-dichloro-2-nitroaniline | Initial and rate-limiting activation step who.int |
| O-Acetylation | N-acetyltransferase (NAT) oup.com | N-acetoxy-3,4-dichloro-2-nitroaniline | Forms highly reactive nitrenium ions |
| O-Sulfonation | Sulfotransferase (SULT) nih.gov | N-sulfonyloxy-3,4-dichloro-2-nitroaniline | Forms highly reactive nitrenium ions |
| Peroxidase-mediated Oxidation | Prostaglandin H Synthase aacrjournals.org | Free radical species | Covalent binding to macromolecules in specific tissues aacrjournals.org |
Oxidative Stress Induction (Inferred from studies on multiply chlorinated nitrobenzenes)
The presence of both nitro and chloro substituents on an aromatic ring, as seen in this compound, suggests a potential for inducing oxidative stress. Studies on related compounds, such as nitrobenzene (B124822) and chloronitrobenzenes, have demonstrated their capacity to disrupt the cellular redox balance, leading to oxidative damage. who.intresearchgate.netphcogres.com
One of the primary mechanisms by which nitroaromatic compounds induce oxidative stress is through a process called redox cycling. The nitro group can undergo a one-electron reduction, catalyzed by enzymes like NADPH-cytochrome P450 reductase, to form a nitro anion radical. oup.com In the presence of molecular oxygen, this radical can rapidly donate its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion radical (O₂⁻). oup.com This futile cycle can generate a significant flux of superoxide radicals, which can then lead to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).
This overproduction of ROS can overwhelm the cell's antioxidant defense systems, which include enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants like glutathione (GSH). researchgate.netphcogres.com A significant consequence of this imbalance is lipid peroxidation, where ROS attack polyunsaturated fatty acids in cell membranes, leading to membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). researchgate.netphcogres.com Studies on nitrobenzene have shown increased levels of testicular lipid peroxidation and decreased levels of GSH. researchgate.net Similarly, 4-chloronitrobenzene has been found to elevate lipid peroxidation in the spleen and liver of rats. who.int
The depletion of intracellular glutathione is another critical aspect of oxidative stress induced by these compounds. nih.gov GSH is essential for detoxifying ROS and other electrophilic metabolites. Its depletion can leave the cell vulnerable to oxidative damage and can impair other detoxification pathways. phcogres.comnih.gov
Table 2: Inferred Mechanisms of Oxidative Stress by this compound
| Mechanism | Description | Key Cellular Effects |
| Redox Cycling | One-electron reduction of the nitro group to a nitro anion radical, which then transfers the electron to molecular oxygen. oup.com | Production of superoxide anion radicals (O₂⁻) and subsequent ROS. |
| ROS Formation | Generation of superoxide, hydrogen peroxide, and hydroxyl radicals. | Damage to DNA, proteins, and lipids. |
| Lipid Peroxidation | Oxidative degradation of lipids in cell membranes by ROS. researchgate.netphcogres.com | Compromised membrane integrity and function; formation of reactive byproducts. phcogres.com |
| Antioxidant Depletion | Consumption of cellular antioxidants, particularly reduced glutathione (GSH). researchgate.netnih.gov | Reduced cellular capacity to neutralize ROS and electrophiles. phcogres.com |
Structure-Activity Relationships in Toxicity (Inferred from quantitative structure-toxicity studies on related anilines and nitroaromatic compounds)
The toxicity of a chemical is intrinsically linked to its molecular structure. For substituted anilines and nitroaromatic compounds, quantitative structure-activity relationship (QSAR) studies have been instrumental in identifying the key molecular properties that govern their toxicological effects. oup.comnih.govnih.gov These principles can be applied to infer the potential toxicity of this compound.
A fundamental parameter in QSAR studies of toxicity is the hydrophobicity of the molecule, often expressed as the logarithm of the octanol-water partition coefficient (log Kₒw). nih.gov Hydrophobicity influences the absorption, distribution, and bioaccumulation of a compound, with higher hydrophobicity generally leading to greater membrane permeability and accumulation in lipid-rich tissues. For anilines and mononitro aromatics, hydrophobicity is often a primary determinant of their baseline toxicity to aquatic organisms. nih.gov The presence of two chlorine atoms on the aniline (B41778) ring of this compound significantly increases its hydrophobicity compared to aniline itself, suggesting a greater potential for bioaccumulation and membrane interaction.
Electronic properties also play a crucial role, particularly for nitroaromatic compounds. The energy of the lowest unoccupied molecular orbital (Eₗᵤₘₒ) is a key descriptor that reflects the electrophilicity of a molecule, or its ability to accept an electron. nih.govnih.gov A lower Eₗᵤₘₒ value indicates a greater susceptibility to reduction. This is highly relevant for the toxicity of nitroaromatics, as the reduction of the nitro group is a critical step in both their metabolic activation and their ability to induce oxidative stress through redox cycling. oup.comnih.gov QSAR models have shown a strong correlation between lower Eₗᵤₘₒ values and higher toxicity for dinitroaromatic compounds. nih.gov The electron-withdrawing nature of the two chlorine atoms and the nitro group on the this compound ring would lower its Eₗᵤₘₒ, thereby enhancing its electrophilic character and potential toxicity compared to less substituted analogues. nih.gov
The charge on the nitro group (Qₙₒ₂) is another electronic parameter that has been successfully used in QSAR models for nitroaromatic toxicity. nih.gov It relates to the ease with which the nitro group can be reduced. The specific arrangement of substituents on the aromatic ring influences these electronic properties. In this compound, the ortho-nitro group and the two chlorine atoms create a distinct electronic environment that governs its reactivity and, consequently, its toxic potential. The toxicity of nitroaromatic compounds appears to be governed by a combination of factors including the number of nitro groups, the presence of certain fragments, and the electrophilicity/reactivity parameter (Eₗᵤₘₒ). nih.gov
Table 3: Key Structural Features of this compound Influencing Toxicity
| Structural Feature / Parameter | Influence on Toxicity | Rationale based on QSAR Principles |
| Two Chlorine Atoms | Increases hydrophobicity and electrophilicity. | Enhances bioaccumulation potential and lowers Eₗᵤₘₒ, increasing reactivity. nih.govnih.gov |
| Nitro Group | Primary site for metabolic activation and redox cycling. | The reduction of the nitro group is a key initiating step in toxicity. oup.comnih.gov |
| Hydrophobicity (log Kₒw) | Governs transport, membrane permeability, and bioaccumulation. | Higher hydrophobicity often correlates with higher toxicity for related compounds. nih.gov |
| Electrophilicity (Eₗᵤₘₒ) | Determines susceptibility to reduction. | A lower Eₗᵤₘₒ is linked to greater toxicity in nitroaromatics. nih.govnih.gov |
Advanced Analytical Chemistry Methodologies
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 3,4-Dichloro-2-nitroaniline, enabling its separation from isomers, precursors, and other contaminants. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For chloro-nitroaromatic compounds like this compound, GC is often paired with highly selective detectors that enhance sensitivity and minimize interference from co-eluting matrix components.
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electronegative functional groups, such as the halogen and nitro groups present in this compound. epa.gov This makes the ECD an ideal choice for trace-level analysis in environmental samples. The detector operates by measuring a decrease in a constant background current caused by the analyte capturing electrons, a signal that is proportional to the analyte's concentration. epa.gov EPA Method 8091 for nitroaromatics outlines the use of GC-ECD for related compounds, demonstrating its suitability for this class of chemicals. epa.gov
Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic detector, is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.comsrigc.com It offers a response to nitrogen-containing compounds that is approximately 100,000 times greater than its response to hydrocarbons, significantly reducing matrix interference. srigc.com The principle involves the catalytic surface reaction of nitrogen-containing molecules on a heated alkali metal bead, producing an ionic current. srigc.com EPA Method 8131 specifies GC-NPD for the analysis of various aniline (B41778) derivatives, including other chloro-nitroanilines, underscoring its applicability. epa.gov
Below is a table summarizing typical GC conditions applicable for the analysis of chlorinated nitroaromatic compounds, based on established methodologies.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | 30 m x 0.25 mm fused silica capillary (e.g., SE-54 or DB-5) | epa.gov |
| Carrier Gas | Helium or Nitrogen | srigc.com |
| Injector Temperature | 200-250°C | epa.gov |
| Oven Program | Initial temp 60-80°C, ramped to 280-300°C | tandfonline.com |
| Detector | ECD or NPD | epa.gov |
| Detector Temperature | 300-320°C | epa.gov |
For compounds that may be thermolabile or not sufficiently volatile for GC, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. thermofisher.com HPLC analysis of nitroanilines is common, typically utilizing a reverse-phase column where a nonpolar stationary phase is paired with a polar mobile phase. thermofisher.comscribd.com
Detection is commonly achieved using an ultraviolet (UV) detector. The aromatic ring and nitro group in this compound act as strong chromophores, allowing for sensitive detection at specific wavelengths. nih.gov A study detailing the separation of various nitroaniline isomers in wastewater utilized UV detection at 225 nm. nih.gov While a specific, validated method for this compound is not widely published, a method for its isomer, 4,5-Dichloro-2-nitroaniline (B146558), has been developed, providing a robust starting point for analysis. sielc.com
The table below outlines the specific HPLC conditions used for the analysis of the isomer 4,5-Dichloro-2-nitroaniline. sielc.com
| Parameter | Condition for 4,5-Dichloro-2-nitroaniline | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |
| Detection | UV | sielc.com |
| Application Note | For Mass Spectrometry compatibility, phosphoric acid should be replaced with formic acid. | sielc.com |
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) provides unequivocal identification based on a compound's mass-to-charge ratio (m/z) and fragmentation patterns, making it an indispensable tool for confirmation and structural elucidation.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a high degree of confidence in analytical results. After separation by the GC column, molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy process causes the parent molecule to fragment in a predictable and reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint."
For this compound, the mass spectrum would be expected to show a distinct molecular ion peak and characteristic fragment ions resulting from the loss of functional groups (e.g., -NO2, -Cl) and the cleavage of the aromatic ring. The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments, further aiding in identification. While the mass spectrum for this compound is not available in public databases, the spectrum for its isomer, 4,5-Dichloro-2-nitroaniline, is available from the NIST WebBook and provides an excellent proxy for understanding the expected fragmentation. nist.govnist.gov
The principal fragments observed in the electron ionization mass spectrum of the isomer 4,5-Dichloro-2-nitroaniline are detailed below.
| Mass-to-Charge Ratio (m/z) | Probable Fragment Identity | Reference |
|---|---|---|
| 206/208 | [M]+ Molecular Ion (C₆H₄Cl₂N₂O₂) | nist.gov |
| 176/178 | [M-NO]+ | nist.gov |
| 160/162 | [M-NO₂]+ | nist.gov |
| 125 | [M-NO₂-Cl]+ | nist.gov |
| 89 | [C₅H₃Cl]+ | nist.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a leading technique for achieving ultra-low detection limits and for analyzing compounds in highly complex biological or environmental matrices. rug.nl It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. rug.nl In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances specificity. d-nb.info
A study on the simultaneous determination of 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,5-dichloroaniline (B42879) (3,5-DCA) in chives established the following LC-MS/MS parameters, which could be adapted for this compound. nih.gov
| Parameter | Condition for 3,4-Dichloroaniline Analysis | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | d-nb.info |
| Precursor Ion (Q1) | 163.03 m/z [M+H]⁺ | nih.gov |
| Fragmentation Voltage | 115 V | nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | d-nb.info |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with Formic Acid | d-nb.info |
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that permits the analysis of samples directly from surfaces with minimal to no sample preparation. wikipedia.orgnih.gov The method involves directing a pneumatically assisted electrospray of charged solvent droplets onto the sample surface. wikipedia.org The impact of the spray desorbs and ionizes analytes from the surface, which are then drawn into the atmospheric pressure interface of a mass spectrometer. wikipedia.org
DESI-MS is well-suited for the high-throughput screening and rapid analysis of small organic molecules, including pharmaceuticals, explosives, and metabolites, directly from various surfaces or from spotted liquid samples. researchgate.netnih.gov Its ability to operate in the open air makes it a versatile tool for qualitative and quantitative applications. nih.gov While there are no specific published applications of DESI-MS for the analysis of this compound, the technique's proven capabilities suggest its potential for the rapid screening of this compound in contexts such as reaction monitoring or surface contamination assessment. researchgate.netuci.edu
Spectroscopic Characterization
Spectroscopic techniques are fundamental in the identification and structural analysis of this compound and its transformation products. These methods provide critical information on the molecule's electronic structure and the functional groups present, which is essential for both qualitative and quantitative analysis.
Table 1: Representative UV-Vis Absorption Maxima for Related Nitroaniline Compounds
| Compound | Solvent/Medium | Maximum Absorption (λmax) |
| o-Nitroaniline | Aqueous KClO₄ | 428 nm researchgate.net |
| m-Nitroaniline | Aqueous KClO₄ | 375 nm researchgate.net |
| p-Nitroaniline | Aqueous KClO₄ | 395 nm researchgate.net |
| 2-Nitroaniline | Not Specified | 412 nm taylorandfrancis.com |
| 4-Nitroaniline | Not Specified | 380 nm taylorandfrancis.com |
This data is based on related nitroaniline isomers to infer the potential spectroscopic properties of this compound.
The biotransformation of chlorinated nitroaromatic compounds can lead to a variety of metabolites. While specific metabolic studies for this compound are limited, pathways can be inferred from research on related compounds like 2-chloro-4-nitroaniline (B86195) and 2,6-dichloro-4-nitroaniline (B1670479). nih.govnih.govplos.org Common metabolic routes include the reduction of the nitro group to a hydroxylamine and then to an amine, or the replacement of the nitro group with a hydroxyl group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of these metabolites. nih.gov
¹H NMR: The proton NMR spectra would reveal changes in the chemical shifts and coupling patterns of the aromatic protons. For example, the reduction of the nitro group to an amine would cause an upfield shift of the adjacent aromatic protons due to the amine group's electron-donating nature.
¹³C NMR: The carbon NMR would show shifts in the signals of the aromatic carbons. The carbon atom attached to the nitro group would experience a significant upfield shift upon its reduction to an amino group. For instance, typical ¹³C NMR chemical shifts for 2,6-dichloroaniline show signals for aromatic carbons in the range of 120-145 ppm. spectrabase.com
Fourier Transform Infrared (FTIR) Spectroscopy provides information on the functional groups present in a molecule.
In the parent compound, this compound, characteristic IR peaks would include asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. N-H stretching vibrations from the amino group would appear in the 3500-3300 cm⁻¹ region.
If a metabolite such as an aminodichlorophenol is formed, a broad O-H stretching band would appear around 3600-3200 cm⁻¹, and the characteristic NO₂ peaks would be absent. nih.govnih.gov
The combined use of NMR and FTIR allows for the unambiguous identification of metabolic products formed during degradation studies. nih.govresearchgate.net
Sample Preparation and Enrichment Strategies
Analyzing trace levels of this compound in complex matrices, particularly environmental samples, requires effective sample preparation to isolate and concentrate the analyte before instrumental analysis.
Liquid-phase microextraction (LPME) is a miniaturized version of traditional liquid-liquid extraction that significantly reduces solvent consumption, making it a greener analytical technique. researchgate.net Hollow-fiber LPME (HF-LPME) is a prominent mode where an organic solvent is immobilized in the pores of a porous polypropylene hollow fiber, which separates the aqueous sample (donor phase) from an acceptor phase contained within the fiber's lumen. nih.govmdpi.com
For ionizable compounds like nitroanilines, a three-phase system (LLLME) is particularly effective. nih.gov The analyte is extracted from an aqueous sample (donor phase) at a pH where it is neutral, into the organic solvent in the fiber, and then back-extracted into an aqueous acceptor phase inside the fiber at a pH where the analyte becomes charged, effectively trapping it. mdpi.com Key parameters influencing extraction efficiency include the choice of organic solvent, pH of the donor and acceptor phases, extraction time, and stirring rate. researchgate.netnih.gov Studies on related compounds have achieved high enrichment factors, demonstrating the technique's sensitivity for detecting trace contaminants in water. nih.govmdpi.com
Table 2: Key Parameters in a Representative LLLME Method for a Related Compound (3-nitroaniline)
| Parameter | Optimized Condition |
| Donor Phase | 4.5 mL of 0.1 M Sodium Hydroxide (pH 13) nih.gov |
| Organic Phase | 250 µL of o-xylene/1-octanol (90:10, v/v) nih.gov |
| Acceptor Phase | 6 µL of 0.5 M Hydrochloric Acid (pH 0.3) nih.gov |
| Stirring Rate | 600 rpm nih.gov |
| Extraction Time | 60 seconds (extraction), 6 minutes (back-extraction) nih.gov |
| Enrichment Factor | Up to 148-fold nih.gov |
This data for 3-nitroaniline illustrates the typical parameters and high efficiency of the LLLME technique for environmental sample analysis.
Traditional solvent extraction remains a fundamental technique for sample preparation. mdpi.com Optimizing the protocol is crucial to maximize recovery and minimize interference. For extracting nitroaromatic compounds from aqueous solutions, several factors must be considered.
Solvent Selection: The choice of an immiscible organic solvent is critical. Solvents like ethyl acetate and nitrobenzene (B124822) have been shown to be effective for extracting nitroanilines and anilines from water. nih.gov The solvent should have a high affinity for the target analyte and be compatible with the subsequent analytical method.
pH Adjustment: The pH of the aqueous phase significantly impacts the extraction of ionizable compounds. For anilines, extraction is generally more efficient at higher pH values where the compound is in its neutral, more organosoluble form. nih.gov
Salting-Out Effect: The addition of an inert salt (e.g., NaCl, Na₂SO₄) to the aqueous sample can decrease the solubility of the organic analyte in the aqueous phase, thereby promoting its transfer into the organic solvent and increasing extraction efficiency.
Solvent-to-Sample Ratio: Increasing the volume ratio of the organic solvent to the aqueous sample can improve recovery, although a key goal of optimization is often to minimize solvent use. mdpi.com
Extraction Time and Agitation: Sufficient time and vigorous mixing (e.g., stirring or shaking) are necessary to ensure the system reaches equilibrium and maximizes analyte transfer between phases. nih.govmdpi.com
Table 3: Factors for Optimization in Solvent Extraction of Nitroanilines
| Parameter | Influence on Extraction Efficiency |
| Solvent Type | Determines the partition coefficient; ethyl acetate is a common choice for related compounds. nih.gov |
| pH of Aqueous Phase | Higher pH (e.g., >9) is generally optimal for extracting aniline derivatives. |
| Ionic Strength | Adding salts like NaCl significantly enhances recovery via the salting-out effect. |
| Temperature | Can affect solubility and partition coefficients; often performed at room temperature. nih.gov |
| Agitation/Stirring Speed | Increases the interfacial surface area, accelerating mass transfer. nih.gov |
| Solvent/Sample Volume Ratio | A higher ratio generally improves recovery but increases solvent waste. |
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental properties of molecules based on the principles of quantum mechanics. These calculations provide detailed insights into electron distribution and orbital energies, which are crucial for understanding molecular stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is effective for calculating properties like electron density, electrostatic potential, and various reactivity descriptors that help in predicting the chemical behavior of a compound. For nitroaromatic compounds, DFT has been used to explain the origin of catalytic activity in their reductive transformations. nih.gov Studies on related molecules, such as 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline, have utilized DFT to understand the role of non-covalent interactions in stabilizing crystal structures. bohrium.com
DFT calculations can map the molecular electrostatic potential (MEP), which identifies the positive and negative regions of a molecule. For a compound like 3,4-Dichloro-2-nitroaniline, the MEP would highlight electron-rich areas around the nitro and amino groups and the chlorine atoms, indicating sites susceptible to electrophilic attack, while electron-deficient regions on the aromatic ring would be prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with other chemical species and biological macromolecules. ijcce.ac.irthaiscience.info
Molecular orbital analysis focuses on the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly significant as it represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a higher susceptibility to reduction and greater electrophilicity. researchgate.netscience.gov The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability; a smaller gap suggests the molecule is more reactive and can be more easily excited. thaiscience.inforesearchgate.net
For nitroaromatic compounds, the energy of the Singly Occupied Molecular Orbital (E_SOMO) is also a key parameter, particularly in toxicology. The E_SOMO, which is relevant after a one-electron reduction of the nitro group, can predict a compound's potential to undergo redox cycling—a process that generates reactive oxygen species and contributes to cellular damage. nih.gov Research has suggested that an E_SOMO window between -0.30 and 0.55 eV is characteristic of dinitrobenzenes and multiply chlorinated nitrobenzenes that act as redox cyclers. nih.gov This type of analysis is crucial for understanding the specific mechanisms of toxicity for compounds like this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. biochempress.com These models are widely used in toxicology to predict the adverse effects of chemicals, reducing the need for extensive experimental testing. nih.govunlp.edu.ar
QSAR models have been extensively developed to predict the toxicity of nitroaromatic compounds to various organisms, including the aquatic ciliate Tetrahymena pyriformis. nih.govnih.gov This organism is a common model in ecotoxicology, and the toxicity is often measured as the 50% growth inhibitory concentration (IGC₅₀). This compound (listed as 4,5-dichloro-2-nitroaniline) has been included in the datasets used to build and validate these predictive models. biochempress.comnih.gov
These models use statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to establish a mathematical relationship between molecular descriptors and toxicological endpoints. nih.govbiochempress.com The goal is to create reliable models that can accurately predict the toxicity of new or untested nitroaromatic compounds based solely on their molecular structure. nih.govoup.com
| Compound | CAS Number | log(1/IGC₅₀) (M) | Reference |
|---|---|---|---|
| 4,5-Dichloro-2-nitroaniline (B146558) | Not explicitly listed | 1.62 | nih.gov |
| 2-Chloro-4-nitroaniline (B86195) | 121-87-9 | 2.12 | pjoes.com |
| 2,4-Dichloronitrobenzene | 611-06-3 | 0.99 | biochempress.com |
| 3,4-Dichloronitrobenzene (B32671) | 99-54-7 | 1.16 | biochempress.com |
| Nitrobenzene (B124822) | 98-95-3 | 1.81 | pjoes.com |
The accuracy of QSAR models depends on the selection of appropriate molecular descriptors that capture the features responsible for a compound's activity. nih.gov For nitroaromatic compounds, toxicity is often governed by a combination of factors. nih.govoup.com
Hydrophobicity: Typically quantified by the octanol-water partition coefficient (log K_ow), hydrophobicity is a dominant descriptor in toxicity models for narcotic chemicals. nih.govpjoes.com It governs the transport of a chemical from the environment to its site of action within an organism, such as a cell membrane. nih.govpjoes.com
Electronic Properties and Reactivity: Descriptors related to electron distribution, such as charge density, dipole moment, and LUMO energy, are crucial for compounds that exert toxicity through specific chemical reactions (electrophilic or nucleophilic mechanisms). nih.govnih.gov For nitroaromatics, electrophilicity is a key factor related to their intrinsic reactivity. nih.gov
Hyperpolarizability: This descriptor relates to the non-linear response of a molecule's charge distribution to an external electric field. It has been used in QSAR studies of nitrobenzene derivatives as it can be linked to intermolecular forces and chemical-biological activity. dergipark.org.tr
The interplay of these descriptors allows QSAR models to account for the multiple and sometimes mixed mechanisms of toxicity exhibited by substituted nitrobenzenes. nih.gov
Mechanistic Simulations of Chemical Reactions and Biotransformations
Computational simulations provide a window into the dynamic processes of chemical reactions and biological transformations. By modeling these pathways, researchers can understand the step-by-step mechanisms, identify transient intermediates, and calculate the energy barriers associated with different transformation routes.
For halogenated nitroaromatics, a key transformation pathway is nucleophilic aromatic substitution (S_NAr). Recent simulation studies on analogous compounds like 2,4-dinitroanisole (B92663) (DNAN) using methods such as ab initio molecular dynamics (AIMD) have detailed the hydrolysis mechanism. acs.org These simulations show the initial attack by a nucleophile (e.g., a hydroxyl ion) to form a high-energy intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. acs.org Such simulations can predict whether the nitro group or a halogen is the more likely leaving group, which has significant implications for the toxicity of the resulting products.
In biological systems, the primary biotransformation route for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process is often enzymatic, catalyzed by nitroreductases found in various microorganisms. nih.govgrafiati.com Mechanistic simulations can model the interaction of this compound with the active site of these enzymes to elucidate the reduction pathway, which typically proceeds through nitroso and hydroxylamino intermediates to the corresponding amine. Understanding these biotransformation pathways is essential for assessing the environmental fate and potential for bioremediation of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Dichloro-2-nitroaniline, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis is typically employed:
Nitration : Begin with a chlorinated aniline derivative (e.g., 3,4-dichloroaniline). Introduce a nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Purification : Recrystallize the crude product using ethanol or methanol to isolate this compound. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .
- Optimization : Adjust stoichiometric ratios (e.g., HNO₃ excess) and cooling rates to minimize byproducts like regioisomers.
Q. What analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : Use ¹H/¹³C NMR to verify substitution patterns. For example, aromatic protons adjacent to electron-withdrawing groups (NO₂, Cl) show downfield shifts (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical [M+H]⁺ = 173.57) and isotopic patterns consistent with Cl and N .
- Purity Assessment :
- HPLC : Utilize a C18 column (mobile phase: acetonitrile/water) with UV detection at 254 nm to quantify impurities (<1%) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insights :
- The nitro group at C2 deactivates the ring, directing electrophiles to meta/para positions relative to Cl substituents.
- Kinetic Studies : Perform reactions with varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) to assess activation barriers. Monitor intermediates via in situ FTIR .
Q. What strategies resolve contradictions in reported spectral data or physicochemical properties (e.g., melting points)?
- Case Example : Discrepancies in melting points (e.g., 146–148°C vs. 152–154°C) may arise from polymorphism or solvent impurities.
- Validation Steps :
Differential Scanning Calorimetry (DSC) : Compare thermal profiles to identify polymorphic forms .
Cross-Referencing : Align NMR/IR data with NIST standards or published spectra for nitroaniline derivatives .
Q. How can the environmental stability and degradation pathways of this compound be investigated?
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Analyze degradation products via LC-MS to identify intermediates (e.g., nitroso or amine derivatives) .
- Microbial Degradation : Screen soil microbes (e.g., Pseudomonas spp.) for nitroreductase activity under aerobic/anaerobic conditions. Quantify metabolite formation using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
